molecular formula C26H25F2N7O B12457909 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide

Cat. No.: B12457909
M. Wt: 489.5 g/mol
InChI Key: XYSKGDXXQYCBKD-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and dimethylphenyl groups

Preparation Methods

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the triazine derivative with 3,4-dimethylphenylalaninamide under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties may be leveraged in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity, while the triazine core provides structural stability. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives with different substituents. For example:

    N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide: This compound has chlorophenyl groups instead of fluorophenyl, which may alter its chemical and biological properties.

    N~2~-{4,6-bis[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide:

The uniqueness of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)alaninamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H25F2N7O

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C26H25F2N7O/c1-15-12-13-18(14-16(15)2)30-23(36)17(3)29-24-33-25(31-21-10-6-4-8-19(21)27)35-26(34-24)32-22-11-7-5-9-20(22)28/h4-14,17H,1-3H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

XYSKGDXXQYCBKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F)C

Origin of Product

United States

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